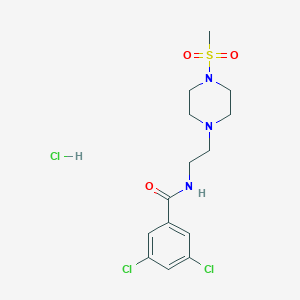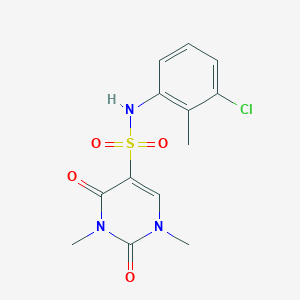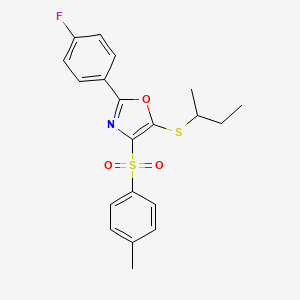
1-(3-(4-Ethylpiperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-Ethylpiperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the pharmaceutical industry due to its potential therapeutic properties. It is a urea derivative that has shown promising results in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Soluble Epoxide Hydrolase (sEH) Inhibition : Urea derivatives have been extensively explored for their inhibitory effects on soluble epoxide hydrolase (sEH), a regulatory enzyme implicated in various diseases. A potent inhibitor, TPPU, demonstrates the utility of urea derivatives in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration through sEH inhibition. The metabolism and pharmacokinetic studies of TPPU in different species underline the significance of such compounds in translational research and potential clinical applications (Wan et al., 2019).
Antiproliferative Activity : Urea derivatives have been synthesized and tested for their antiproliferative effects against various cancer cell lines. For instance, 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffolds exhibited promising inhibitory activities against a broad spectrum of human cancer cell lines, showcasing the potential of urea derivatives in cancer therapy research (Al-Sanea et al., 2018).
Neuropeptide Y (NPY) Y5 Receptor Antagonism : The synthesis and evaluation of phenylpiperazine derivatives, including urea compounds, have identified potent antagonists of the NPY Y5 receptor. These findings highlight the application of such molecules in studying and potentially treating conditions related to the NPY system, such as obesity and anxiety (Takahashi et al., 2006).
Material Science and Other Applications
Hydrogel Formation : Certain urea derivatives can form hydrogels in specific conditions, with the properties of these gels being tunable by various factors, including the identity of the anion. This ability to adjust the physical properties of gels has implications in drug delivery systems, tissue engineering, and other material science applications (Lloyd & Steed, 2011).
Corrosion Inhibition : Urea derivatives have also been evaluated for their efficiency as corrosion inhibitors, an application that could extend the lifespan of metals in acidic environments. This research area opens avenues for the development of more effective and environmentally friendly corrosion protection strategies (Mistry et al., 2011).
Eigenschaften
IUPAC Name |
1-[3-(4-ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-2-23-11-13-24(14-12-23)10-6-9-21-20(27)22-17-15-19(26)25(16-17)18-7-4-3-5-8-18/h3-5,7-8,17H,2,6,9-16H2,1H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLLDMITQUBIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2888273.png)
![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2888276.png)


![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B2888279.png)

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)

![2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B2888284.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2888285.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2888286.png)
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2888287.png)

